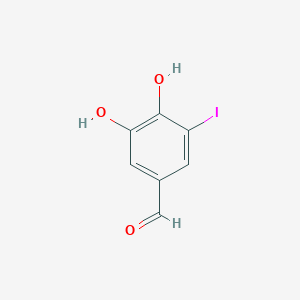

3,4-Dihydroxy-5-iodobenzaldehyde

Description

Demethylation Strategies from 5-Iodovanillin (B1580916) Precursors

A common and effective route to 3,4-Dihydroxy-5-iodobenzaldehyde begins with 5-iodovanillin. This process hinges on the cleavage of the methyl ether group at the C-3 position.

One of the most convenient and cost-effective methods for the demethylation of 5-iodovanillin involves the use of an aluminum chloride-pyridine complex. nih.gov This reagent system has been shown to efficiently cleave the methyl ether, leading to the formation of this compound in high yields, reportedly around 80%. nih.gov The procedure is noted for its relative simplicity and reduced hazards compared to other demethylating agents. nih.gov

The reaction mechanism involves the coordination of the Lewis acid, aluminum chloride, to the oxygen atom of the methoxy (B1213986) group, facilitating its removal. Pyridine acts as a base and a solvent, contributing to the reaction's success.

While the aluminum chloride-pyridine system is effective, other reagents have been explored for the demethylation of aryl methyl ethers. A comparative analysis reveals the advantages and disadvantages of different approaches.

| Reagent/Procedure | Precursor | Product | Yield | Observations | Reference |

| Aluminum chloride-pyridine | 5-Iodovanillin | This compound | 80% | Simpler procedure, reduced hazard, and lower cost compared to HBr or BBr3. | nih.gov |

| Anhydrous HBr in acetic acid | 5-Iodovanillin | This compound | Not specified | Considered more hazardous and complex. | nih.gov |

| Boron tribromide (BBr3) | 5-Iodovanillin | This compound | Not specified | Considered more hazardous and complex. | nih.gov |

This table provides a comparative overview of different demethylation reagents for the synthesis of this compound.

The choice of demethylation agent often depends on factors such as substrate compatibility, desired yield, cost, and safety considerations. For the specific conversion of 5-iodovanillin, the aluminum chloride-pyridine method stands out for its balance of efficiency and practicality. nih.gov

Regioselective Iodination Approaches for Benzaldehyde (B42025) Derivatives

An alternative synthetic strategy involves the direct iodination of a benzaldehyde derivative that already possesses the desired dihydroxy functionality. The key challenge in this approach is achieving regioselectivity, ensuring that the iodine atom is introduced at the correct position on the aromatic ring.

The direct iodination of 3,4-dihydroxybenzaldehyde (B13553) (protocatechuic aldehyde) presents a potential route. However, controlling the position of iodination can be difficult due to the activating nature of the two hydroxyl groups. Research into the regioselective protection of one of the hydroxyl groups could offer a viable pathway. For instance, the selective protection of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde has been accomplished using various protecting groups, which could then be followed by iodination and deprotection. mdpi.com

Another approach involves the iodination of 3-hydroxybenzaldehyde (B18108). A described method involves dissolving 3-hydroxybenzaldehyde in aqueous ammonia, followed by the dropwise addition of a solution of iodine and potassium iodide. This procedure yields 3-hydroxy-4-iodobenzaldehyde, albeit with a reported yield of 28%. chemicalbook.com While not directly producing the target compound, this demonstrates a method for regioselective iodination that could potentially be adapted.

Process Optimization for Enhanced Yields and Purity

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. In the demethylation of 5-iodovanillin using aluminum chloride-pyridine, careful control of reaction temperature and time can significantly impact the outcome.

Furthermore, purification of the final product is a critical step. Following the demethylation reaction, the workup procedure often involves acidification and extraction. Recrystallization is a common method to obtain the pure compound. patsnap.com

Properties

IUPAC Name |

3,4-dihydroxy-5-iodobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO3/c8-5-1-4(3-9)2-6(10)7(5)11/h1-3,10-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOBOMBYQAJXCHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)I)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90554603 | |

| Record name | 3,4-Dihydroxy-5-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54246-05-8 | |

| Record name | 3,4-Dihydroxy-5-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization

Common Synthetic Routes and Precursors

The synthesis of 3,4-Dihydroxy-5-iodobenzaldehyde can be approached through the iodination of a suitable precursor. A common starting material is 3,4-dihydroxybenzaldehyde (B13553) (protocatechualdehyde). guidechem.comsigmaaldrich.com The introduction of the iodine atom onto the aromatic ring is an electrophilic aromatic substitution reaction.

One documented synthesis route involves the use of 3,4-dihydroxybenzaldehyde as the precursor. guidechem.com While specific reaction conditions for the direct iodination to the 5-position are not detailed in the provided search results, analogous reactions for similar compounds suggest methods like using iodine monochloride (ICl) in a suitable solvent system.

Spectroscopic and Physicochemical Properties

The characterization of this compound relies on standard analytical techniques to confirm its structure and purity. These methods include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and mass spectrometry. bldpharm.com

Below is a table summarizing some of the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₇H₅IO₃ guidechem.com |

| Molecular Weight | 264.02 g/mol guidechem.combldpharm.com |

| Canonical SMILES | C1=C(C=C(C(=C1O)O)I)C=O guidechem.com |

| InChI Key | OOBOMBYQAJXCHV-UHFFFAOYSA-N guidechem.com |

| Hydrogen Bond Donor Count | 2 guidechem.com |

| Hydrogen Bond Acceptor Count | 3 guidechem.com |

| Rotatable Bond Count | 1 guidechem.com |

| Topological Polar Surface Area | 57.5 Ų guidechem.com |

| CAS Number | 54246-05-8 guidechem.com |

Note: Some properties are computed.

Advanced Chemical Transformations and Derivatization Chemistry of 3,4 Dihydroxy 5 Iodobenzaldehyde

Selective O-Alkylation Reactions

The differential reactivity of the two phenolic hydroxyl groups in 3,4-dihydroxy-5-iodobenzaldehyde allows for selective and sequential alkylation strategies, yielding a range of mono- and di-substituted ether derivatives.

Regioselective Alkylation at the C-4 Hydroxy Group

In catechol systems like 3,4-dihydroxybenzaldehyde (B13553), the acidity of the two hydroxyl groups is not identical. The C-4 hydroxyl group, being para to the electron-withdrawing aldehyde group, is generally more acidic than the C-3 hydroxyl group. This difference in acidity is the basis for the regioselective alkylation at the C-4 position under controlled basic conditions.

When this compound is treated with one equivalent of a base and an alkylating agent, the more acidic C-4 phenoxide is formed preferentially, which then reacts to yield the 4-O-alkylated product as the major isomer. This selectivity allows for the controlled synthesis of mono-ether derivatives. Studies on the analogous non-iodinated 3,4-dihydroxybenzaldehyde have shown that reactions with alkyl halides in the presence of a mild base like sodium bicarbonate lead to preferential protection of the 4-hydroxyl group. rsc.org

Table 1: General Conditions for Regioselective C-4 O-Alkylation

| Reagents | Base | Solvent | Temperature | Outcome |

|---|

Sequential Alkylation for Differentiated Functionalization

The ability to selectively protect the C-4 hydroxyl group opens the path for sequential alkylation, enabling the synthesis of 3,4-dialkoxybenzaldehyde derivatives with two different ether functionalities. This step-wise approach is crucial for building molecular complexity.

The process involves two distinct steps:

First Alkylation: The initial regioselective alkylation at the C-4 position is performed as described above, using a specific alkylating agent (R¹-X).

Second Alkylation: The remaining free hydroxyl group at the C-3 position of the mono-ether intermediate is then alkylated. This second reaction often requires stronger reaction conditions (e.g., a stronger base like sodium hydride) and a different alkylating agent (R²-X) to proceed efficiently.

This sequential method provides access to asymmetrically substituted ethers, which are important intermediates in the synthesis of natural products and pharmaceuticals.

Synthesis of Ether Derivatives

Beyond selective alkylation, this compound can be exhaustively alkylated to produce di-ether derivatives in a single step. This is typically achieved by using an excess of the alkylating agent and a strong base to ensure both hydroxyl groups react. A prominent example is the synthesis of 3-iodo-4,5-dimethoxybenzaldehyde (B1587035). researchgate.net This transformation is a key step in the preparation of precursors for various biologically active compounds. researchgate.net

Table 2: Synthesis of 3-Iodo-4,5-dimethoxybenzaldehyde

| Starting Material | Reagents | Conditions | Product |

|---|

Cyclization Reactions and Heterocycle Formation

The catechol structure of this compound is a key feature that allows for its use in cyclization reactions to form important heterocyclic cores, such as the 1,3-benzodioxole (B145889) ring system.

Formation of 1,3-Benzodioxole Derivatives

1,3-Benzodioxole, also known as methylenedioxybenzene, is a significant structural motif found in numerous natural products and synthetic compounds. keyorganics.netnih.gov The standard method for synthesizing the 1,3-benzodioxole ring involves the reaction of a catechol with a methylene (B1212753) source, typically a dihalomethane like dichloromethane (B109758) or dibromomethane, in the presence of a base. nih.gov

This compound, being a substituted catechol, undergoes this cyclization to yield 6-iodo-1,3-benzodioxole-5-carbaldehyde (also known as 5-iodopiperonal). This reaction creates a bicyclic system while preserving the aldehyde and iodo functionalities for further synthetic manipulations.

Table 3: General Synthesis of 6-Iodo-1,3-benzodioxole-5-carbaldehyde

| Reactants | Base | Solvent | Outcome |

|---|

Role in Complex Heterocyclic Synthesis

This compound and its derivatives, particularly the 1,3-benzodioxole form, are versatile precursors for constructing more elaborate heterocyclic frameworks.

Aldehyde Group Chemistry : The aldehyde functional group is a classic handle for a multitude of condensation reactions. It can react with amines, hydrazines, hydroxylamines, and active methylene compounds to form a wide array of heterocycles, including imines, Schiff bases, oximes, and as part of multicomponent reactions to build pyridine, pyrimidine, and pyrazole (B372694) cores. nih.gov

Iodine Atom Chemistry : The iodine atom on the aromatic ring is particularly valuable for modern carbon-carbon and carbon-heteroatom bond-forming reactions. It serves as an excellent leaving group in transition metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura (for coupling with boronic acids), Heck (for coupling with alkenes), and Sonogashira (for coupling with terminal alkynes) reactions. This allows for the introduction of diverse substituents at the C-5 position of the benzodioxole ring, greatly expanding the molecular diversity achievable from this starting material.

The combination of these reactive sites makes this compound a powerful synthon for the targeted synthesis of complex, polyfunctionalized heterocyclic molecules for various research applications.

Functional Group Interconversion Strategies

The functional groups of this compound can be selectively modified to yield a variety of derivatives. Key interconversion strategies include the manipulation of the hydroxyl and aldehyde moieties.

The phenolic hydroxyl groups can undergo etherification to afford alkoxy derivatives. For instance, selective protection of the 4-hydroxyl group of the related 3,4-dihydroxybenzaldehyde has been achieved using various protecting groups like benzyl, p-methoxybenzyl, and others in the presence of a base such as sodium bicarbonate in DMF. A similar strategy could be employed for this compound to achieve regioselective etherification, which can be crucial for directing subsequent reactions or modifying the compound's properties.

The aldehyde group is amenable to both oxidation and reduction . Oxidation to a carboxylic acid can be achieved using a range of oxidizing agents. Mild and efficient methods for the oxidation of aldehydes to carboxylic acids include the use of Oxone, or catalytic amounts of N-hydroxyphthalimide (NHPI) with oxygen as the terminal oxidant. organic-chemistry.org These methods offer alternatives to traditional metal-mediated oxidations. organic-chemistry.org This transformation would yield 3,4-dihydroxy-5-iodobenzoic acid, a valuable intermediate for further derivatization, such as esterification or amidation.

Conversely, the reduction of the aldehyde to a primary alcohol, yielding (3,4-dihydroxy-5-iodophenyl)methanol, can be readily accomplished using reducing agents like sodium borohydride. This transformation provides access to a different set of derivatives through reactions of the benzylic alcohol.

| Transformation | Reagent/Catalyst | Product |

| Etherification | Alkyl halide, Base (e.g., NaHCO₃) | Alkoxy derivative |

| Oxidation | Oxone or NHPI/O₂ | Carboxylic acid derivative |

| Reduction | Sodium borohydride | Benzylic alcohol derivative |

Palladium-Catalyzed Cross-Coupling Reactions Utilizing the Aryl Iodide Moiety

The carbon-iodine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The high reactivity of aryl iodides in oxidative addition to palladium(0) makes this compound an excellent substrate for such transformations. wikipedia.org However, the presence of the acidic phenolic protons may require their protection prior to or during the coupling reaction to prevent interference with the basic conditions often employed.

Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond. libretexts.orgorganic-chemistry.org For this compound, this would allow for the introduction of a wide range of aryl or vinyl substituents at the 5-position. The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or catalysts derived from Pd(OAc)₂, and a base. libretexts.orgorganic-chemistry.org The synthesis of heteroaryl-substituted benzyloxy-benzaldehydes from the corresponding iodo-benzyloxy-benzaldehydes via Suzuki-Miyaura coupling has been reported, suggesting that protection of the hydroxyl groups would likely be necessary for successful coupling. researchgate.net

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgnumberanalytics.com This provides a direct method for the vinylation of the this compound core, leading to stilbene-like structures. The reaction is catalyzed by a palladium source, often in the presence of a phosphine (B1218219) ligand and a base. wikipedia.orgnumberanalytics.com

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to yield a disubstituted alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org This transformation would introduce an alkynyl moiety at the 5-position of the benzaldehyde (B42025), opening up further synthetic possibilities through reactions of the alkyne.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl iodide with an amine. wikipedia.orglibretexts.org This allows for the synthesis of 5-amino-3,4-dihydroxybenzaldehyde derivatives, which are valuable scaffolds in medicinal chemistry. The reaction requires a palladium catalyst with specialized phosphine ligands and a base. wikipedia.orglibretexts.org

| Coupling Reaction | Coupling Partner | Resulting Linkage |

| Suzuki-Miyaura | Organoboron reagent | C-C (Aryl or Vinyl) |

| Heck | Alkene | C-C (Alkene) |

| Sonogashira | Terminal alkyne | C-C (Alkyne) |

| Buchwald-Hartwig | Amine | C-N |

Trifluoromethylation Reactions and Novel Substituted Derivatives

The introduction of a trifluoromethyl (CF₃) group can significantly alter the physical, chemical, and biological properties of a molecule. There are several strategies for the trifluoromethylation of this compound, targeting either the aryl iodide position or the phenolic hydroxyl groups.

Direct trifluoromethylation at the aryl iodide position can be challenging but is an active area of research. More commonly, the aryl iodide would first be converted to an organometallic intermediate which is then reacted with a trifluoromethylating agent.

A more direct approach involves the O-trifluoromethylation of the phenolic hydroxyl groups . Methods have been developed for the trifluoromethylation of phenols, which could be applied to this compound. cas.cnnih.gov For instance, a two-step protocol involving O-carboxydifluoromethylation followed by a silver-catalyzed decarboxylative fluorination using Selectfluor has been reported for the synthesis of aryl trifluoromethyl ethers from phenols. cas.cnnih.gov This could potentially be used to convert one or both of the hydroxyl groups to trifluoromethoxy (OCF₃) groups.

The synthesis of 3,4-dihydroxy-5-(trifluoromethyl)benzaldehyde would likely proceed via a different route, possibly involving the trifluoromethylation of a suitable precursor. While direct displacement of the iodide with a trifluoromethyl group is conceivable, it may require harsh conditions. An alternative could involve a copper- or palladium-mediated coupling reaction with a trifluoromethyl source.

The development of nickel-mediated trifluoromethylation of phenol (B47542) derivatives by activating the aryl C-O bond represents another potential, though likely more complex, avenue for synthesizing trifluoromethylated analogues. researchgate.net

| Transformation | Target Site | Potential Reagents | Resulting Derivative |

| O-Trifluoromethylation | Phenolic Hydroxyl | Sodium bromodifluoroacetate, Selectfluor, Ag catalyst | Trifluoromethoxy derivative |

| C-Trifluoromethylation | Aryl Iodide | Trifluoromethylating agent with metal catalyst | Trifluoromethyl derivative |

Spectroscopic Elucidation and Structural Characterization of 3,4 Dihydroxy 5 Iodobenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual atoms.

Proton NMR (¹H-NMR) spectroscopy of 3,4-Dihydroxy-5-iodobenzaldehyde reveals characteristic signals corresponding to its distinct protons. The aldehyde proton typically appears as a singlet in the downfield region, around 9.76 ppm, due to the deshielding effect of the carbonyl group. The aromatic protons exhibit signals in the aromatic region, with their chemical shifts and coupling patterns dictated by the substitution pattern on the benzene (B151609) ring. The hydroxyl protons often present as broad singlets, and their chemical shifts can be influenced by solvent and concentration.

For instance, in a derivative like 4-hydroxy-3-iodo-5-methoxybenzaldehyde, the ¹H-NMR spectrum in DMSO-d₆ shows a singlet for the aldehyde proton at 9.759 ppm. chemicalbook.com The aromatic protons appear at 7.889 ppm and 7.424 ppm, with a coupling constant (J) of 1.7 Hz, indicative of meta-coupling. chemicalbook.com The methoxy (B1213986) protons give a sharp singlet at 3.908 ppm. chemicalbook.com

Table 1: ¹H-NMR Data for 4-hydroxy-3-iodo-5-methoxybenzaldehyde

| Assignment | Shift (ppm) | Multiplicity | J (Hz) |

|---|---|---|---|

| Aldehyde-H | 9.759 | s | - |

| Aromatic-H | 7.889 | d | 1.7 |

| Aromatic-H | 7.424 | d | 1.7 |

| Methoxy-H | 3.908 | s | - |

Solvent: DMSO-d₆ chemicalbook.com

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon framework of the molecule. The aldehyde carbon of this compound is expected to resonate at a significantly downfield chemical shift, typically around 190 ppm. The carbons of the aromatic ring will appear in the range of approximately 110-160 ppm, with the carbon atom attached to the iodine showing a characteristic upfield shift due to the heavy atom effect.

In a related compound, 3-hydroxy-4-iodobenzaldehyde, the aldehyde carbon is predicted to appear around 190 ppm. For 3,4-dihydroxy-5-methoxybenzaldehyde, the aldehyde carbon is observed at 191.1 ppm in the ¹³C-NMR spectrum. sigmaaldrich.com

Table 2: Predicted ¹³C-NMR Chemical Shifts for 3-Hydroxy-4-iodobenzaldehyde

| Carbon Atom | Predicted Shift (ppm) |

|---|---|

| C=O | ~190 |

| Aromatic Carbons | - |

Source: BenchChem

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy) : This experiment establishes correlations between protons that are coupled to each other, typically over two or three bonds. princeton.eduyoutube.com In the context of this compound derivatives, COSY would reveal the connectivity between adjacent aromatic protons. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly attached proton and carbon atoms. princeton.eduyoutube.com This is a powerful tool for assigning carbon signals based on the known assignments of their attached protons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds. princeton.edu This is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, regardless of whether they are directly bonded. princeton.eduyoutube.com This provides crucial information about the stereochemistry and conformation of the molecule.

For example, in the structural elucidation of complex derivatives, HSQC can distinguish between CH, CH₂, and CH₃ groups, while HMBC can show long-range correlations that help to connect different parts of the molecule. researchgate.net

For fluorinated analogues of this compound, ¹⁹F-NMR spectroscopy is an essential analytical tool. nih.gov The chemical shifts in ¹⁹F-NMR are highly sensitive to the electronic environment, providing detailed information about the location and substitution pattern of fluorine atoms within the molecule. nih.govcolorado.edu This technique can be used to monitor the synthesis and reactions of fluorinated compounds and to study their interactions with biological systems. nih.govnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives displays characteristic absorption bands.

O-H Stretching : A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, corresponding to the hydroxyl (-OH) groups.

C=O Stretching : A strong, sharp peak appears in the range of 1650-1700 cm⁻¹ due to the stretching vibration of the aldehyde carbonyl (C=O) group.

C-O Stretching : The stretching vibrations of the C-O bonds of the hydroxyl groups are usually found in the 1200-1300 cm⁻¹ region.

Aromatic C=C Stretching : Several sharp bands in the 1450-1600 cm⁻¹ range are characteristic of the aromatic ring.

For instance, the FT-IR spectrum of Fe₃O₄@3,4-dihydroxybenzaldehyde (B13553) shows these characteristic peaks, confirming the presence of the key functional groups. researchgate.net

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | Stretching | 3200-3600 (broad) |

| Carbonyl (C=O) | Stretching | 1650-1700 (strong, sharp) |

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and molecular formula of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

For this compound, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (264.02 g/mol ). guidechem.com High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition.

The fragmentation of these molecules in the mass spectrometer often involves the loss of small, stable neutral molecules or radicals. Common fragmentation pathways for benzaldehyde (B42025) derivatives include the loss of the formyl radical (-CHO), carbon monoxide (CO), and rearrangements involving the hydroxyl groups. A proposed fragmentation pathway for a similar compound, 4-hydroxy-3-methoxybenzaldehyde, shows initial loss of a hydrogen atom followed by the loss of a CO molecule. researchgate.net The presence of iodine would also lead to characteristic isotopic patterns and potential fragmentation involving the loss of an iodine atom or HI.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-hydroxy-3-iodo-5-methoxybenzaldehyde |

| 3-hydroxy-4-iodobenzaldehyde |

| 3,4-dihydroxy-5-methoxybenzaldehyde |

| Fe₃O₄@3,4-dihydroxybenzaldehyde |

Computational Chemistry and Theoretical Investigations on 3,4 Dihydroxy 5 Iodobenzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a cornerstone of modern computational chemistry, providing a robust framework for predicting molecular properties with a favorable balance of accuracy and computational cost.

Geometry Optimization and Conformational Energy Landscapes

The initial step in any computational analysis is the determination of the molecule's most stable three-dimensional structure. For 3,4-dihydroxy-5-iodobenzaldehyde, geometry optimization using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), would reveal the equilibrium bond lengths, bond angles, and dihedral angles.

The presence of the aldehyde and two hydroxyl groups introduces the possibility of different conformers, primarily arising from the orientation of these groups relative to the benzene (B151609) ring. Intramolecular hydrogen bonding between the hydroxyl groups and the carbonyl oxygen of the aldehyde group is expected to play a significant role in stabilizing certain conformations. The rotational barriers around the C-C bond connecting the aldehyde group and the C-O bonds of the hydroxyl groups can be calculated to map the conformational energy landscape. It is anticipated that the planar conformation, where the aldehyde group is coplanar with the benzene ring, will be the most stable due to enhanced conjugation. Studies on similar molecules, like 3-iodobenzaldehyde, have shown that the O-trans form (where the carbonyl oxygen is trans to the iodine atom) is the preferred conformation. nih.gov For this compound, the interplay of steric hindrance from the bulky iodine atom and hydrogen bonding will dictate the most favorable arrangement.

Table 1: Predicted Conformational Data for this compound (Illustrative)

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Hydrogen Bond Distances (Å) |

| Planar, O-trans (CHO) | 0.00 | O=C-C=C: ~180 | O-H...O=C: ~2.0 |

| Planar, O-cis (CHO) | > 2.0 | O=C-C=C: ~0 | - |

| Non-planar | Higher | Varied | - |

This table is illustrative and based on expected trends from related molecules. Actual values would require specific DFT calculations.

Vibrational Frequency Analysis and Spectroscopic Correlation

Once the optimized geometry is obtained, vibrational frequency analysis can be performed to predict the infrared (IR) and Raman spectra of this compound. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or torsional motions.

The calculated vibrational spectra can be correlated with experimentally obtained spectra for structural validation. For instance, the characteristic C=O stretching frequency of the aldehyde group is expected to appear in the region of 1650-1700 cm⁻¹. The O-H stretching frequencies of the hydroxyl groups would likely appear as broad bands in the 3200-3600 cm⁻¹ region, with their exact positions influenced by the extent of hydrogen bonding. The presence of the iodine atom will give rise to a low-frequency C-I stretching vibration. A detailed analysis of the vibrational modes, often aided by Potential Energy Distribution (PED) analysis, allows for the unambiguous assignment of the observed spectral bands. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative)

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aldehyde | C=O stretch | 1670 - 1690 |

| Aldehyde | C-H stretch | 2720 - 2820 |

| Hydroxyl | O-H stretch (H-bonded) | 3200 - 3400 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Carbon-Iodine | C-I stretch | 500 - 600 |

This table is illustrative and based on typical frequency ranges and data from analogous compounds.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity).

Table 3: Predicted Frontier Molecular Orbital Properties of this compound (Illustrative)

| Parameter | Predicted Value (eV) |

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Gap | 3.5 to 4.5 |

This table presents illustrative values based on general principles of FMO theory.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It partitions the molecular wavefunction into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding/antibonding orbitals.

NBO analysis of this compound would allow for the quantification of intramolecular charge transfer interactions. For example, the delocalization of electron density from the lone pairs of the hydroxyl oxygen atoms and the iodine atom into the π* antibonding orbitals of the aromatic ring and the carbonyl group can be evaluated. These interactions, known as hyperconjugation, contribute to the stability of the molecule. The analysis can also provide insights into the nature and strength of the intramolecular hydrogen bonds. The stabilization energy (E(2)) associated with the interaction between the lone pair of the hydrogen bond acceptor and the antibonding orbital of the donor's O-H bond can be calculated to quantify the strength of the hydrogen bond.

Theoretical Studies on Reaction Mechanisms and Stereochemical Control

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies could be employed to investigate various reactions, such as nucleophilic addition to the carbonyl group or electrophilic aromatic substitution.

By mapping the potential energy surface of a reaction, the transition state structures can be located, and the activation energies can be calculated. This information provides a detailed understanding of the reaction pathway and the factors that control its rate and selectivity. For instance, the reaction of this compound with a nucleophile would likely proceed via attack on the electrophilic carbonyl carbon. Theoretical calculations could predict the preferred trajectory of the nucleophilic attack and the stereochemical outcome if a new stereocenter is formed. The influence of the substituents (hydroxyl and iodo groups) on the reactivity of the aldehyde group can be systematically studied by comparing the calculated activation barriers with those of unsubstituted or differently substituted benzaldehydes.

Charge Distribution and Electrostatic Potential (ESP) Surface Mapping

The distribution of charge within a molecule is fundamental to understanding its chemical behavior. The electrostatic potential (ESP) surface provides a visual representation of the charge distribution around a molecule. bldpharm.com It is mapped onto an electron density surface, with different colors indicating regions of different electrostatic potential.

For this compound, the ESP map is expected to show negative potential (typically colored red or yellow) around the oxygen atoms of the carbonyl and hydroxyl groups, indicating these are regions of high electron density and are susceptible to electrophilic attack. Conversely, positive potential (typically colored blue) is expected around the hydrogen atoms of the hydroxyl groups and the aldehyde group, indicating these are electron-deficient regions and prone to nucleophilic attack. The ESP map can therefore be used to predict the sites of intermolecular interactions, such as hydrogen bonding with solvent molecules or other reagents. researchgate.net The shape and charge distribution of the ESP surface are crucial for understanding molecular recognition and binding to biological targets.

Applications As a Precursor in Complex Organic Synthesis

Building Block for Pharmaceutical Intermediates

The structural motifs present in 3,4-dihydroxy-5-iodobenzaldehyde are found in numerous pharmaceutically active compounds. The catechol unit is a known pharmacophore in many drug classes, while the aldehyde and iodo functionalities serve as convenient handles for further molecular elaboration. This makes the compound a valuable starting material or intermediate in the synthesis of complex drug molecules.

A protected derivative of this compound, specifically 3-iodo-4,5-dimethoxybenzaldehyde (B1587035), has been utilized as a key starting material in the total synthesis of Chloropeptin II (also known as complestatin) researchgate.net. Chloropeptins are complex cyclic peptides that exhibit a range of biological activities. In the synthesis of a crucial fragment of Chloropeptin II, the aldehyde group of 3-iodo-4,5-dimethoxybenzaldehyde serves as a precursor to a styryl group, which is then further functionalized. The iodo substituent on the aromatic ring is strategically positioned for subsequent cross-coupling reactions to construct the complex biaryl linkages found within the macrocyclic structure of the natural product. The dihydroxy functionality, temporarily protected as a dimethoxy ether, is essential for the final biological activity of the target molecule. This synthetic approach highlights the strategic importance of the specific substitution pattern of this compound in the construction of highly complex and biologically relevant molecules.

Precursor for Advanced Functional Materials and Molecular Probes

The reactivity of the aldehyde and the potential for modification of the catechol and iodo groups make this compound an attractive precursor for the development of advanced functional materials and molecular probes. These materials often require specific electronic and photophysical properties, which can be fine-tuned through the chemical modification of this versatile building block.

Stilbenes are a class of compounds with a 1,2-diphenylethylene core structure that exhibit a wide range of interesting optical and electronic properties, as well as biological activities. The aldehyde functionality of this compound makes it an ideal substrate for classic olefination reactions to produce stilbene (B7821643) derivatives.

One of the most common methods for stilbene synthesis is the Wittig reaction . wiley-vch.denih.govfu-berlin.degoogle.com In this reaction, a phosphonium (B103445) ylide, generated from a benzylphosphonium salt, reacts with an aldehyde to form an alkene. By reacting this compound with a suitable benzylphosphonium ylide, a variety of substituted stilbenes can be synthesized. The reaction is known for its reliability and tolerance of a wide range of functional groups. fu-berlin.de

Another powerful method for stilbene synthesis is the Heck reaction , a palladium-catalyzed cross-coupling of an aryl halide with an alkene. uib.nouliege.be In a potential synthetic route, this compound could first be converted to the corresponding styrene (B11656) derivative. This styrene could then undergo a Heck reaction with an aryl halide to yield a stilbene. Alternatively, the iodine atom on the aromatic ring of this compound itself could potentially participate in a Heck reaction with a styrene derivative.

| Reaction Name | Reactants with this compound | Product Type |

| Wittig Reaction | Benzylphosphonium ylide | Stilbene derivative |

| Heck Reaction (via styrene intermediate) | 1. Olefination reagent, 2. Aryl halide, Palladium catalyst | Stilbene derivative |

Fluorescent molecular probes are essential tools in chemical biology and materials science for the detection and imaging of specific analytes. The design of these probes often involves the synthesis of a fluorophore that exhibits a change in its fluorescence properties upon interaction with the target molecule. The aldehyde group of this compound can be utilized in the synthesis of such fluorescent probes through reactions like the Knoevenagel condensation . mdpi.com

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups) in the presence of a weak base. This reaction can be used to synthesize a variety of conjugated systems that form the core of many fluorescent dyes. By carefully selecting the active methylene compound, the photophysical properties, such as the absorption and emission wavelengths, of the resulting fluorophore can be tuned. The dihydroxy and iodo substituents on the benzaldehyde (B42025) ring can further modulate these properties and provide sites for attachment to other molecules or for interaction with specific analytes.

Integration into Cascade and Domino Reaction Sequences

Cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient strategies for the rapid construction of complex molecular architectures. The multiple reactive sites of this compound make it a potential substrate for initiating such reaction sequences.

The catechol moiety of this compound is a key structural feature that can be exploited in enzyme-initiated cascade reactions. For instance, laccases, a class of copper-containing enzymes, are known to oxidize catechols to reactive ortho-quinones. These quinones can then participate in a variety of subsequent reactions, such as Michael additions and Diels-Alder reactions, with other molecules present in the reaction mixture. This can lead to the formation of complex heterocyclic structures in a single pot. The aldehyde and iodo groups on the this compound ring would likely influence the reactivity of the intermediate quinone and could be further functionalized in the resulting products.

Strategic Intermediate in the Synthesis of Biologically Active Molecules

Beyond its use in the synthesis of specific pharmaceutical intermediates, this compound serves as a strategic intermediate for a broader range of biologically active molecules, including natural products and their analogues. The combination of the catechol, aldehyde, and iodo functionalities provides a platform for the introduction of diverse structural motifs found in many bioactive compounds.

For example, the catechol unit is a common feature in many alkaloids and polyphenolic natural products that exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. mdpi.comnih.gov The aldehyde group can be readily converted into a variety of other functional groups, such as alcohols, carboxylic acids, and amines, or used to form carbon-carbon bonds through various coupling reactions. The iodine atom is a particularly useful handle for the introduction of other substituents or for the formation of biaryl linkages through palladium-catalyzed cross-coupling reactions, which are key steps in the synthesis of many complex natural products. The strategic placement of these three functional groups in this compound makes it a valuable building block for the convergent and efficient synthesis of a diverse array of biologically active molecules.

Conclusion and Future Research Directions in 3,4 Dihydroxy 5 Iodobenzaldehyde Chemistry

Summary of Key Academic Discoveries and Methodological Advancements

The utility of 3,4-Dihydroxy-5-iodobenzaldehyde as a chemical intermediate is largely defined by the methods developed for its synthesis and the subsequent manipulation of its functional groups. A pivotal advancement in its preparation is the efficient demethylation of its common precursor, 5-Iodovanillin (B1580916).

Historically, demethylation of aryl methyl ethers required harsh reagents. However, a significant methodological improvement was the adoption of aluminum chloride in pyridine. This system provides a convenient, cost-effective, and high-yielding route to this compound, achieving yields of around 80%. nih.gov This method is preferable to alternatives like anhydrous hydrogen bromide (HBr) or boron tribromide (BBr₃) due to its simpler procedure, reduced hazards, and lower cost. nih.gov

The synthesis of the precursor, 5-Iodovanillin, has also seen considerable innovation. Traditional methods often relied on direct iodination with reagents like iodine monochloride (ICl). More recent academic discoveries have introduced milder and more efficient protocols. These include the use of benzyltrimethylammonium (B79724) dichloroiodate with a base like calcium carbonate, and ultrasound-promoted iodination using molecular iodine and hydrogen peroxide. These advancements have made the starting materials for this compound more accessible and the synthetic processes more amenable to scale-up.

A key discovery in the chemistry of this compound is the ability to achieve regioselective alkylation of its catechol hydroxyl groups. The C-4 hydroxyl group is more activated by the para-directing aldehyde group, allowing it to be preferentially alkylated. For instance, clean mono-methylation at the C-4 position can be achieved using methyl iodide in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and N,N-dimethylformamide (DMF), affording 5-iodoisovanillin in good yield. nih.gov This selective functionalization is a cornerstone of its use as a versatile synthetic intermediate.

Table 1: Methodological Comparison for 5-Iodovanillin Demethylation

| Method | Reagents | Advantages | Yield | Reference |

| Improved Method | Aluminum chloride, Pyridine | Simpler procedure, reduced hazard, lower cost, high yield | 80% | nih.gov |

| Alternative Method | Anhydrous HBr, Acetic Acid | Established method | Not specified | nih.gov |

| Alternative Method | Boron tribromide (BBr₃) | Effective but hazardous | Not specified | nih.gov |

Emerging Synthetic Methodologies and Catalytic Approaches

The drive towards sustainable and efficient chemical manufacturing has spurred the development of new synthetic strategies. In the context of this compound and its precursors, several emerging methodologies are noteworthy.

Biocatalysis: A significant leap forward is the use of enzymes for aromatic iodination. Research has demonstrated that a laccase enzyme, in the presence of potassium iodide, can effectively catalyze the conversion of vanillin (B372448) to 5-Iodovanillin. This biocatalytic approach operates under mild conditions and represents a green alternative to traditional chemical methods, avoiding harsh reagents and potentially reducing waste.

Catalytic Oxidation: For the synthesis of the parent molecule, 3,4-dihydroxybenzaldehyde (B13553), catalytic methods are being developed. One patented process describes the air-catalytic oxidation of 3,4-dihydroxymandelic acid using a multi-component composite metal oxide catalyst. google.com While not yet applied to the iodinated analogue, this points towards future research in developing catalytic routes that could streamline the synthesis of substituted catechols from simpler precursors.

Advanced Iodination Techniques: Beyond biocatalysis, physical methods are also being employed to enhance synthetic efficiency. Ultrasound-promoted iodination of vanillin using molecular iodine and hydrogen peroxide in water is an example of process intensification that can lead to faster reactions and improved energy efficiency.

These emerging approaches signal a shift away from stoichiometric reagents and towards more sophisticated catalytic and enzyme-mediated processes, promising more sustainable and efficient pathways to this compound and its derivatives in the future.

Exploration of Novel Reactivity and Functionalization Pathways

The synthetic value of this compound lies in the distinct reactivity of its three functional groups, which can be addressed sequentially to build molecular complexity.

Selective Hydroxyl Group Functionalization: As previously noted, the regioselective alkylation of the C-4 hydroxyl group is a key reaction. nih.gov This selectivity allows for the synthesis of a wide range of 5-iodoisovanillin ethers, where different alkyl or aryl groups can be introduced at the C-3 position after the C-4 position is protected. nih.gov This pathway provides access to a library of analogues with tailored substitutions for screening in various applications.

Cross-Coupling Reactions: The aryl-iodide bond is a powerful synthetic handle for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions. Though specific documented examples for this compound are not abundant in initial surveys, its structure is ideally suited for reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. After protection of the reactive aldehyde and hydroxyl groups, the iodide can be used to introduce new aryl, alkyl, or alkyne substituents, dramatically increasing the structural diversity of accessible molecules. The development of palladium-catalyzed cross-coupling reactions using hypervalent iodine reagents as coupling partners further underscores the potential reactivity pathways available. frontiersin.orgresearchgate.net

Heterocycle Synthesis: The compound's structure is also amenable to the formation of fused heterocyclic rings. For example, the aldehyde can be condensed with hydrazides to form hydrazones, which can then undergo cyclization reactions. This makes it a valuable starting material for constructing complex heterocyclic scaffolds that are prevalent in medicinal chemistry and materials science.

Table 2: Potential Functionalization Pathways

| Functional Group | Reaction Type | Potential Reagents/Catalysts | Resulting Structure |

| Aldehyde | Condensation | Hydrazides, Amines | Hydrazones, Imines/Schiff Bases |

| 4-OH & 3-OH | Regioselective Alkylation | Alkyl halides, DBU/DMF | 4-O-Alkyl derivatives |

| Iodine | Suzuki Coupling | Arylboronic acids, Pd catalyst | Aryl-substituted derivatives |

| Iodine | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Alkynyl-substituted derivatives |

Prospects in Advanced Chemical Technologies and Materials Science Development

The unique combination of functional groups in this compound makes it a promising precursor for the development of advanced materials and technologies.

Materials Science: The compound serves as a key building block for stilbene (B7821643) derivatives. Stilbenes are a class of molecules known for their unique photophysical properties, finding use as fluorescent dyes, optical brighteners, and active components in organic light-emitting diodes (OLEDs). The ability to synthesize specifically substituted stilbenes from this compound opens avenues for creating novel materials with tailored electronic and optical properties. The iodo-substituent, in particular, can be used as a reactive site for post-synthesis modification or for creating heavy-atom-containing materials with interesting photophysical characteristics.

Medicinal Chemistry and Chemical Biology: In the realm of life sciences, its derivatives hold significant potential. Iodinated aromatic compounds are precursors to radiolabeled imaging agents for techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). Furthermore, iodinated porphyrins, which can be synthesized from related iodobenzaldehydes, have shown significant cytotoxicity upon light exposure, indicating potential applications in photodynamic therapy (PDT) for cancer treatment. The core structure is also a building block for complex natural products and their analogues, such as the chloropeptins, which have antibiotic properties.

Advanced Polymers: The difunctional nature of the catechol moiety allows it to act as a monomer in polymerization reactions. This could lead to the development of novel polymers with integrated functionality. For instance, polymers incorporating this unit could possess inherent antioxidant properties due to the catechol group, while the iodine atom could serve as a site for grafting or cross-linking, leading to advanced functional materials and coatings.

Q & A

Q. Challenges :

- Iodine Interference : Heavy atom effects complicate NMR resolution.

- Instability : The catechol moiety (3,4-dihydroxy groups) is prone to oxidation, requiring analysis under inert atmospheres or with stabilizers like ascorbic acid .

Advanced: How can researchers optimize the synthesis to improve yield and purity while minimizing side reactions?

Methodological Answer :

Optimization strategies include:

Catalyst Screening : Testing alternative Lewis acids (e.g., BBr₃ or FeCl₃) for faster demethylation with fewer byproducts.

Solvent Effects : Polar aprotic solvents (DMF, DMSO) may enhance reaction rates but require careful moisture control.

In Situ Stabilization : Adding antioxidants (e.g., BHT) to the reaction mixture prevents catechol oxidation .

Process Monitoring : Using TLC or inline UV spectroscopy to track reaction progress and terminate before degradation.

Q. Example Workflow :

- Pre-dry solvents and reagents over molecular sieves.

- Conduct reactions under nitrogen with gradual temperature ramping.

- Validate purity via HPLC with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) .

Advanced: What strategies mitigate the compound’s instability during storage and experimental use?

Methodological Answer :

Instability arises from:

- Oxidative Degradation : Catechol groups form quinones under aerobic conditions.

- Light Sensitivity : Iodine substituents increase susceptibility to photodegradation.

Q. Mitigation Approaches :

Storage : Store at –20°C in amber vials under argon, with desiccants (silica gel).

Buffering : Use pH-stable buffers (e.g., phosphate buffer, pH 6.5–7.5) in aqueous solutions.

Antioxidants : Add 1–2 mM ethylenediaminetetraacetic acid (EDTA) or 0.1% ascorbic acid to aqueous preparations .

Advanced: How is this compound utilized in synthesizing pharmacologically active agents?

Methodological Answer :

The compound serves as a precursor for:

- Heterocyclic Derivatives : Condensation with hydrazines or amines forms Schiff bases, which cyclize to benzimidazoles or triazoles (e.g., antiparasitic or anticancer agents) .

- Metal Complexation : The catechol moiety chelates transition metals (e.g., Fe³⁺, Cu²⁺) for catalytic or antimicrobial applications.

Q. Example Protocol for Benzimidazole Synthesis :

React this compound (1 equiv) with o-phenylenediamine (1.2 equiv) in DMF at 120°C under N₂.

Add Na₂S₂O₅ (1.5 equiv) to promote cyclization.

Purify via flash chromatography (hexane:ethyl acetate = 3:1) .

Advanced: How to resolve contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer :

Discrepancies may arise from:

- Purity Variability : Impurities (e.g., residual AlCl₃) can skew bioassay results. Validate purity via elemental analysis or ICP-MS.

- Assay Conditions : Differences in cell lines, incubation times, or solvent carriers (DMSO vs. ethanol) affect activity. Standardize protocols per OECD guidelines.

- Structural Confirmation : Use X-ray crystallography to verify derivative structures, as regioisomers may form during alkylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.